

# In Vitro Efficacy of Imipenem-Relebactam Against Carbapenem-Resistant Enterobacterales: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Relebactam sodium |           |  |  |  |
| Cat. No.:            | B3322652          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represent a significant public health challenge, limiting therapeutic options for severe infections. This guide provides an objective comparison of the in vitro activity of imipenem-relebactam, a combination of a carbapenem antibiotic and a novel  $\beta$ -lactamase inhibitor, against CRE isolates. The data presented is compiled from recent studies and is intended to inform researchers, scientists, and drug development professionals on its efficacy relative to other antimicrobial agents.

# **Executive Summary**

Imipenem-relebactam has demonstrated potent in vitro activity against a broad range of CRE isolates, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Relebactam, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem by protecting it from degradation by Ambler class A and C β-lactamases.[1][2][3] This combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative microorganisms.[2][4][5][6][7]

# **Comparative In Vitro Activity**



The in vitro efficacy of imipenem-relebactam has been extensively evaluated against CRE isolates and compared with other antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

**Table 1: Comparative Activity of Imipenem-Relebactam** 

and Other Agents Against KPC-Producing CRE

| Antimicrobial<br>Agent    | MIC₅₀ (mg/L) | MIC <sub>90</sub> (mg/L) | Susceptibility<br>(%) | Reference(s) |
|---------------------------|--------------|--------------------------|-----------------------|--------------|
| Imipenem-<br>Relebactam   | 0.25/4       | 0.5/4                    | 98.5                  | [8]          |
| Ceftazidime-<br>Avibactam | 4/4          | 8/4                      | 97.7                  | [8]          |
| Imipenem                  | 64           | 256                      | -                     | [9]          |
| Colistin                  | 16           | >16                      | 46.2                  | [8]          |

KPC: Klebsiella pneumoniae carbapenemase

**Table 2: Comparative Activity Against OXA-48-like-**

**Producing CRE** 

| Antimicrobial<br>Agent    | MIC₅₀ (mg/L) | MIC <sub>90</sub> (mg/L) | Susceptibility<br>(%) | Reference(s) |
|---------------------------|--------------|--------------------------|-----------------------|--------------|
| Imipenem-<br>Relebactam   | -            | -                        | 15                    | [10]         |
| Ceftazidime-<br>Avibactam | -            | -                        | 90                    | [10]         |

**OXA: Oxacillinase** 

# Table 3: Activity Against Non-Carbapenemase-Producing CRE



| Antimicrobial<br>Agent    | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Susceptibility (%) | Reference(s) |
|---------------------------|--------------------------|--------------------------|--------------------|--------------|
| Imipenem-<br>Relebactam   | ≤2                       | ≤2                       | 81.0               | [11][12]     |
| Meropenem-<br>Vaborbactam | -                        | -                        | 80.6               | [11]         |
| Ceftazidime-<br>Avibactam | -                        | -                        | 88.4               | [11]         |
| Colistin                  | -                        | -                        | 90.1               | [13]         |
| Tigecycline               | -                        | -                        | 27.8               | [13]         |

# **Experimental Protocols**

The data presented in this guide are primarily derived from in vitro susceptibility testing conducted according to standardized methodologies.

## **Minimum Inhibitory Concentration (MIC) Determination**

The MICs are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

#### **Brief Protocol Outline:**

- Isolate Preparation: Carbapenem-resistant Enterobacterales isolates are cultured on appropriate agar plates.
- Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a saline solution to match a 0.5 McFarland turbidity standard.[14]
- Antimicrobial Agent Dilution: A series of twofold dilutions of imipenem-relebactam and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
- Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.



- Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient atmosphere.[14]
- MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Alternative methods for MIC determination include agar dilution and gradient diffusion strips such as Etest® and MIC Test Strips (MTS™).[14][15][16][17]

## Visualizing the Workflow and Mechanism

To better understand the experimental process and the logical relationships in imipenemrelebactam's action, the following diagrams are provided.



Click to download full resolution via product page

Experimental workflow for MIC determination.





Click to download full resolution via product page

Mechanism of action of imipenem-relebactam.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. merck.com [merck.com]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. jwatch.org [jwatch.org]



- 6. hcplive.com [hcplive.com]
- 7. What data supports imipenem-cilastatin/relebactam's new indication for bacterial pneumonia? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 8. idus.us.es [idus.us.es]
- 9. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Imipenem-Relebactam and Comparator Agents against Genetically Characterized Isolates of Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. liofilchem.com [liofilchem.com]
- 15. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution PMC [pmc.ncbi.nlm.nih.gov]
- 16. ETEST® IMIPENEM RELEBACTAM | Pioneering Diagnostics [biomerieux.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [In Vitro Efficacy of Imipenem-Relebactam Against Carbapenem-Resistant Enterobacterales: A Comparative Guide]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#in-vitro-activity-of-imipenem-relebactam-against-carbapenem-resistant-enterobacterales]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com